molecular formula C20H20O6 B1254812 Licofuranone CAS No. 161099-38-3

Licofuranone

Cat. No.: B1254812
CAS No.: 161099-38-3
M. Wt: 356.4 g/mol
InChI Key: WLDXQYSLYHUZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Licofuranone belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices and tea. This makes this compound a potential biomarker for the consumption of these food products.

Properties

CAS No.

161099-38-3

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

2-[4,6-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C20H20O6/c1-10(2)4-6-12-14(22)9-15(23)17(19(12)25-3)20-18(24)13-7-5-11(21)8-16(13)26-20/h4-5,7-9,20-23H,6H2,1-3H3

InChI Key

WLDXQYSLYHUZTM-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C(=C(C=C1O)O)C2C(=O)C3=C(O2)C=C(C=C3)O)OC)C

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)O)C2C(=O)C3=C(O2)C=C(C=C3)O)OC)C

melting_point

162°C

physical_description

Solid

Synonyms

licofuranone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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